N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a furan ring, a benzyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a cyclopropane ring instead of a dihydrobenzofuran ring.
2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains a furan ring and benzyl group but differs in the core structure.
Uniqueness
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a furan ring, benzyl group, and sulfonamide group, which confer specific chemical and biological properties.
Biological Activity
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, including a furan ring, a benzyl group, and a sulfonamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antibacterial and anticancer applications.
Structural Overview
The compound can be represented by the following chemical structure:
Property | Details |
---|---|
IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Molecular Formula | C19H17N1O4S1 |
CAS Number | 2034279-68-8 |
Molecular Weight | 357.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, which may contribute to its antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
Antibacterial Properties
Research indicates that compounds containing furan and sulfonamide groups exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival. For instance:
- In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Anticancer Activity
Recent studies have explored the anticancer potential of benzofuran derivatives. Notably:
- A study evaluating various benzofuran derivatives reported that compounds with similar structural motifs exhibited IC50 values against human cancer cell lines ranging from 0.20 to 48.0 µM .
- The inhibition of NF-kB activity has been suggested as a mechanism through which these compounds exert their anticancer effects .
Study 1: Antibacterial Efficacy
A comparative study investigated the antibacterial efficacy of several furan-based compounds, including this compound. The results indicated:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
Another furan derivative | Escherichia coli | 15 |
This study highlights the potential of the compound as an antibacterial agent.
Study 2: Anticancer Activity
An investigation into the cytotoxic effects of various benzofuran derivatives revealed that this compound showed promising results against several cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
HCT116 | 12 |
MDA-MB-231 | 15 |
PC-3 | 10 |
These findings suggest that this compound may be effective in targeting specific cancer types.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-25(22,18-5-6-19-16(11-18)8-10-24-19)20-12-14-1-3-15(4-2-14)17-7-9-23-13-17/h1-7,9,11,13,20H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUAPOYLWQOLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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